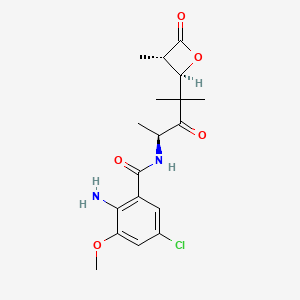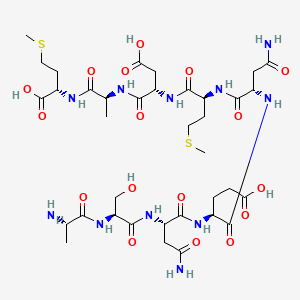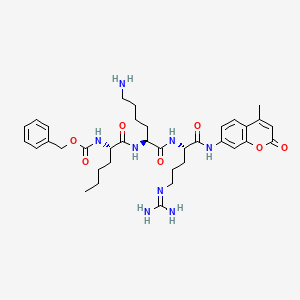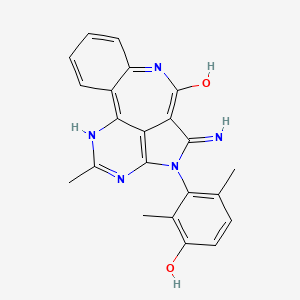![molecular formula C21H22Cl2N6OS B12375339 [4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a dichlorophenyl group, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of [4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone involves multiple steps. The process typically starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group and the piperazine moiety. Reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. .
Applications De Recherche Scientifique
[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it could bind to a protein kinase, preventing its activation and thereby inhibiting cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to [4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone include:
Imatinib: Known for its use in treating leukemia, it shares structural similarities with the piperazine moiety.
Dasatinib: Another kinase inhibitor used in cancer therapy, it has a similar mechanism of action.
Nilotinib: Also a kinase inhibitor, used for treating chronic myeloid leukemia. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C21H22Cl2N6OS |
|---|---|
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
[4-amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C21H22Cl2N6OS/c1-12-15(6-7-16(25-12)29-10-8-28(2)9-11-29)26-21-27-20(24)19(31-21)18(30)17-13(22)4-3-5-14(17)23/h3-7H,8-11,24H2,1-2H3,(H,26,27) |
Clé InChI |
LHMJTCJXGOQGEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCN(CC2)C)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)




![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)



![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)

